molecular formula C12H9NO4 B6386445 5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid CAS No. 1261944-67-5

5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6386445
CAS No.: 1261944-67-5
M. Wt: 231.20 g/mol
InChI Key: UHGWLSDAYCIAEI-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of both hydroxyl and carboxyl functional groups, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.

    6-Hydroxynicotinic acid: Shares a similar nicotinic acid structure but lacks the additional hydroxyl group on the phenyl ring.

Uniqueness

5-(2-Hydroxyphenyl)-6-hydroxynicotinic acid is unique due to the presence of both hydroxyl groups on the phenyl and nicotinic acid moieties. This dual functionality enhances its chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-4-2-1-3-8(10)9-5-7(12(16)17)6-13-11(9)15/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWLSDAYCIAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686951
Record name 5-(2-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-67-5
Record name 5-(2-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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